

(2S,3S)-2-amino-3-(tert-butoxy)butanoic acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *H-Allo-thr(tbu)-OH*

Cat. No.: B2522906

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IUPAC Name: (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid

This guide provides an in-depth technical overview of (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, a non-proteinogenic amino acid derivative with significant applications in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Concepts and Applications

(2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, also known as O-tert-Butyl-L-allo-threonine, is a valuable building block in the synthesis of peptides and other complex organic molecules. The tert-butyl ether protecting group on the side-chain hydroxyl function offers enhanced stability and solubility, making it a strategic choice in solid-phase peptide synthesis (SPPS). The unique stereochemistry of this allo-threonine derivative can influence the conformation and biological activity of the resulting peptides, making it a target for designing novel therapeutics, particularly in areas such as neurological disorders.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering acid-labile protection for amino groups. This allows for the stepwise and controlled assembly of amino acid chains. The use of O-tert-butyl protected threonine derivatives like the one discussed here is crucial for preventing unwanted side reactions at the hydroxyl group during the coupling process.

Physicochemical Properties

While specific experimental data for the (2S,3S) isomer is not widely consolidated in publicly available literature, the general properties of O-tert-butyl-threonine derivatives can be summarized. These compounds are typically white to off-white crystalline powders or solids. The tert-butyl group imparts increased hydrophobicity compared to unprotected threonine.

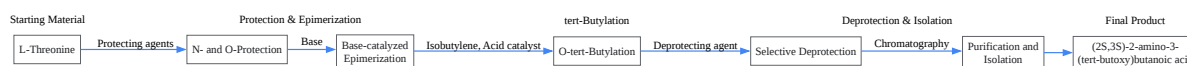
Property	Value	Reference
Molecular Formula	C ₈ H ₁₇ NO ₃	Chem-Impex
Molecular Weight	175.22 g/mol	Chem-Impex
Appearance	White solid	Chem-Impex
Purity	≥ 98% (NMR)	Chem-Impex
Optical Rotation	[α] _{D20} = +7.0 ± 1° (c=1 in H ₂ O)	Chem-Impex
Storage Conditions	0-8 °C	Chem-Impex

Synthesis and Experimental Protocols

The stereoselective synthesis of (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid presents a significant chemical challenge due to the presence of two adjacent chiral centers. The literature describes various strategies for the synthesis of related O-tert-butyl-threonine derivatives, which can be adapted for this specific stereoisomer.

One common approach involves the epimerization of the more readily available L-threonine. A general workflow for such a synthesis is outlined below.

General Synthetic Workflow



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Caption: General synthetic workflow for (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Epimerization of L-Threonine to D-allo-Threonine

A common method for obtaining the allo configuration is through epimerization of the more common threonine isomer. This can be achieved under basic conditions.

Step 2: O-tert-Butylation

The hydroxyl group of the protected allo-threonine derivative is then reacted with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) in an appropriate solvent like dioxane. This step introduces the tert-butyl ether.

Step 3: Deprotection

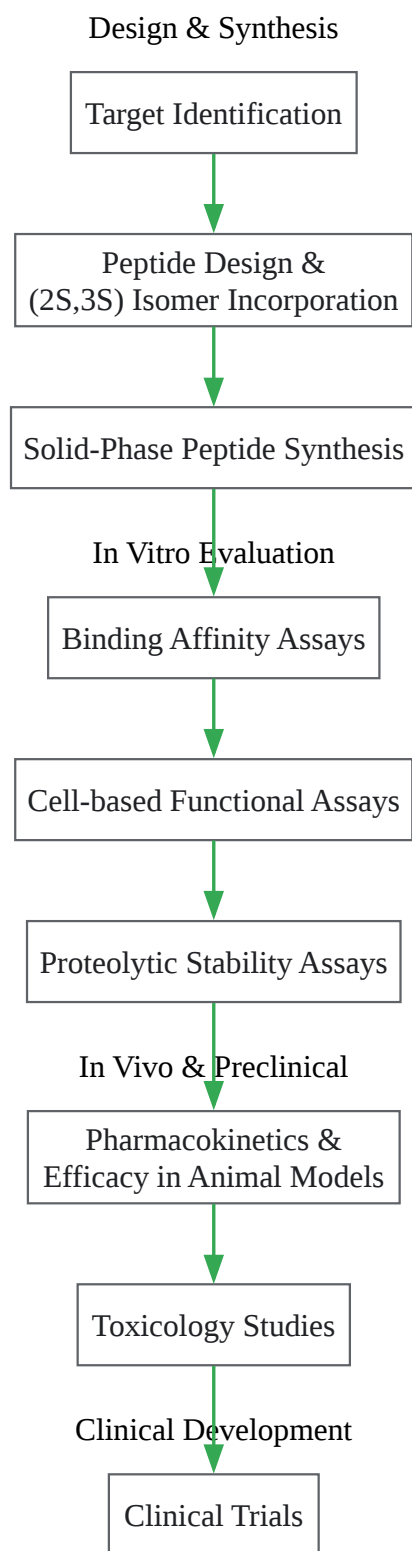
Finally, the protecting groups on the amino and carboxyl functionalities are selectively removed to yield the desired (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid. The choice of deprotection conditions depends on the specific protecting groups used in the initial steps.

Role in Drug Development

The incorporation of non-proteinogenic amino acids like (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid into peptide-based drug candidates can confer several advantages:

- **Enhanced Stability:** The bulky tert-butyl group can sterically hinder enzymatic degradation, increasing the in vivo half-life of the peptide.
- **Conformational Constraint:** The specific stereochemistry can induce a preferred conformation in the peptide backbone, potentially leading to higher binding affinity and selectivity for its biological target.
- **Improved Pharmacokinetic Properties:** The increased lipophilicity due to the tert-butyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Logical Flow of Peptide-Based Drug Discovery



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